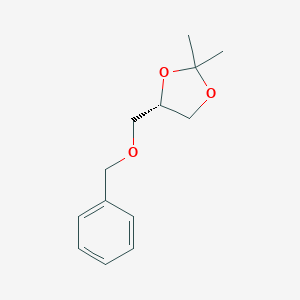

(S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4S)-2,2-dimethyl-4-(phenylmethoxymethyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-13(2)15-10-12(16-13)9-14-8-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBFDSKSLTCMIPB-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)COCC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)COCC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane chemical properties

An In-depth Technical Guide to (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane: Properties, Synthesis, and Applications

Introduction

This compound is a versatile chiral building block extensively utilized in synthetic organic chemistry and pharmaceutical development.[1] Derived from the "chiral pool," specifically from (S)-glyceraldehyde or L-serine, this compound offers a stereochemically defined framework that is invaluable for the construction of complex, enantiomerically pure molecules. Its structure incorporates two key protecting groups—a benzyl ether and an acetonide (isopropylidene ketal)—masking a glycerol backbone. This arrangement allows for sequential, regioselective deprotection and functionalization, making it a preferred choice for chemists aiming to streamline synthetic pathways and enhance yields in both academic and industrial settings.[1]

This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the chemical properties, synthesis, and strategic applications of this important chiral synthon.

Physicochemical and Spectroscopic Properties

The unique structure of this compound dictates its physical characteristics and spectroscopic signature. It is commonly supplied as a stable, colorless to slightly yellow liquid, which simplifies handling and dispensing in a laboratory setting.[1]

Chemical and Physical Data

The fundamental properties of the compound are summarized in the table below, providing a quick reference for experimental planning.

| Property | Value | Reference(s) |

| CAS Number | 16495-03-7 | [1][2] |

| Molecular Formula | C₁₃H₁₈O₃ | [1][3] |

| Molecular Weight | 222.28 g/mol | [1][3] |

| IUPAC Name | (4S)-2,2-dimethyl-4-(phenylmethoxymethyl)-1,3-dioxolane | [3] |

| Appearance | Colorless or slightly yellow clear liquid | [1][4] |

| Density | 1.050 g/mL at 20 °C | [1][2] |

| Boiling Point | 79-80 °C at 0.05 mm Hg | [2][5] |

| Refractive Index (n20/D) | 1.49 - 1.496 | [1][5] |

| Optical Rotation ([α]20/D) | +18° to +21° (neat) | [1][4] |

| Storage Conditions | 2-8 °C, sealed in a dry environment | [1][5] |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The expected spectral features are outlined below.

-

¹H NMR: The proton NMR spectrum provides a clear map of the molecule. Key expected signals include:

-

Two singlets around δ 1.3-1.5 ppm for the two diastereotopic methyl groups of the acetonide.

-

A multiplet for the chiral proton at the C4 position of the dioxolane ring.

-

A characteristic AB quartet or two distinct singlets for the benzylic protons (-O-CH₂-Ph) around δ 4.5 ppm.

-

A multiplet for the protons of the benzyloxymethyl group (-CH₂-O-Bn).

-

A multiplet corresponding to the aromatic protons of the benzyl group between δ 7.2-7.4 ppm.

-

-

¹³C NMR: The carbon spectrum will confirm the carbon framework. Expected signals include:

-

Two distinct signals for the acetonide methyl carbons.

-

A signal for the quaternary carbon of the acetonide (C2) typically above δ 100 ppm.

-

Signals for the carbons of the dioxolane ring and the benzyloxymethyl side chain.

-

Signals in the aromatic region (δ 127-138 ppm) for the benzyl group carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying functional groups. Key absorptions include:

-

C-H stretching vibrations (aliphatic and aromatic).

-

Strong C-O stretching bands characteristic of the ether and acetal functionalities, typically in the 1050-1250 cm⁻¹ region.

-

C=C stretching vibrations from the aromatic ring around 1600 cm⁻¹ and 1450 cm⁻¹.

-

-

Mass Spectrometry (MS): ESI-MS would typically show the molecular ion peak [M+H]⁺ or [M+Na]⁺, confirming the molecular weight of 222.28 g/mol .[3]

Synthesis and Purification

The most common and efficient synthesis of this compound starts from the commercially available chiral precursor, (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol, often referred to as (S)-Solketal. The synthesis involves a standard Williamson ether synthesis.

Caption: Synthesis workflow for the target compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound via Williamson ether synthesis.

Materials:

-

(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol ((S)-Solketal)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr) or Benzyl chloride (BnCl)

-

Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with sodium hydride (1.1 equivalents). The mineral oil is removed by washing with anhydrous hexanes under nitrogen, followed by careful decantation.

-

Solvent Addition: Anhydrous THF is added to the flask to create a suspension of NaH. The suspension is cooled to 0 °C in an ice bath.

-

Deprotonation: A solution of (S)-Solketal (1.0 equivalent) in anhydrous THF is added dropwise to the NaH suspension via the dropping funnel. The reaction is allowed to stir at 0 °C for 30 minutes and then warmed to room temperature for 1 hour, or until hydrogen gas evolution ceases. This step forms the sodium alkoxide intermediate.

-

Causality Insight: Sodium hydride is a strong, non-nucleophilic base, making it ideal for deprotonating the primary alcohol without competing in the subsequent Sₙ2 reaction. The reaction is performed at 0 °C initially to control the exothermic reaction and the rate of hydrogen evolution.

-

-

Alkylation: The reaction mixture is cooled back to 0 °C, and benzyl bromide (1.1 equivalents) is added dropwise. The mixture is then allowed to warm to room temperature and stirred overnight.

-

Trustworthiness: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting alcohol spot is consumed.

-

-

Quenching and Workup: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C to neutralize any unreacted NaH. The mixture is transferred to a separatory funnel and diluted with water and ethyl acetate. The organic layer is separated, and the aqueous layer is extracted twice more with ethyl acetate.

-

Washing: The combined organic layers are washed sequentially with water and then brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude residual oil is purified by vacuum fractional distillation to yield the final product as a clear liquid.[2][6]

Core Applications in Asymmetric Synthesis

The utility of this compound lies in its dual-protected chiral structure, which can be unmasked in a controlled manner.

Caption: Selective deprotection pathways.

The Benzyl Ether as a Hydroxyl Protecting Group

The benzyl (Bn) group is a robust protecting group for the primary alcohol. It is stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents. This stability allows for extensive chemical modifications on other parts of a molecule without affecting the protected hydroxyl group.

Deprotection Protocol: Hydrogenolysis The most common method for removing a benzyl ether is catalytic hydrogenation.

-

Setup: The benzyl-protected compound is dissolved in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a flask designed for hydrogenation.

-

Catalyst: A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added to the solution.

-

Expertise Insight: The choice of catalyst loading and solvent can influence reaction rates. For substrates sensitive to acid, a neutralized support (e.g., by washing the Pd/C with a base) can be used to prevent acid-catalyzed side reactions like acetonide cleavage.

-

-

Reaction: The flask is evacuated and backfilled with hydrogen gas (H₂) several times before being left to stir under a hydrogen atmosphere (from a balloon or a pressurized vessel) at room temperature.

-

Monitoring and Workup: The reaction is monitored by TLC. Upon completion, the mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filtrate is concentrated under reduced pressure to yield the deprotected alcohol.

The Acetonide as a Diol Protecting Group

The isopropylidene acetal (acetonide) protects the 1,2-diol moiety derived from the original glycerol backbone. It is stable to basic, nucleophilic, and reductive conditions but is readily cleaved under acidic conditions.[7]

Deprotection Protocol: Acidic Hydrolysis Mild acidic conditions are sufficient to hydrolyze the acetonide, liberating the diol.

-

Setup: The acetonide-protected compound is dissolved in a protic solvent mixture, typically methanol/water or THF/water.

-

Acid Catalyst: A catalytic amount of a strong acid, such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or p-toluenesulfonic acid (TsOH), is added.

-

Expertise Insight: The concentration and choice of acid are crucial. For sensitive substrates, milder acids like pyridinium p-toluenesulfonate (PPTS) or acetic acid can be used to achieve selective cleavage without affecting other acid-labile groups.

-

-

Reaction: The reaction is stirred at room temperature and monitored by TLC.

-

Workup: Upon completion, the reaction is neutralized by the addition of a weak base (e.g., saturated aqueous sodium bicarbonate). The organic solvent is removed under reduced pressure, and the remaining aqueous solution is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried and concentrated to yield the diol.

Safety and Handling

This compound is considered harmful if swallowed, in contact with skin, or if inhaled.[8] Standard laboratory safety precautions should be strictly followed.

| Hazard Category | Precautionary Measures | Reference(s) |

| Exposure Controls | Use only in a well-ventilated area, preferably in a chemical fume hood. Wear protective gloves, clothing, and eye/face protection. | [8] |

| Handling | Avoid breathing vapors or mist. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product. | [8] |

| Storage | Keep container tightly closed. Store in a cool, well-ventilated place at 2-8 °C, away from incompatible materials such as strong acids and oxidizing agents. | [1][5][8] |

| First Aid | Skin: Wash with plenty of soap and water. Eyes: Rinse cautiously with water for several minutes. Ingestion: Rinse mouth and seek medical attention. Inhalation: Move to fresh air. | [8] |

Conclusion

This compound is a high-value chiral synthon that provides a reliable and versatile platform for asymmetric synthesis. Its well-differentiated protecting groups, the benzyl ether and the acetonide, can be selectively cleaved under orthogonal conditions, enabling complex and elegant synthetic strategies. For researchers in pharmaceutical and materials science, a thorough understanding of its properties, handling, and reaction protocols is essential for leveraging its full potential in the creation of novel, enantiomerically pure molecules.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 16495-03-7 [m.chemicalbook.com]

- 3. This compound | C13H18O3 | CID 10878747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 16495-03-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound | 16495-03-7 [amp.chemicalbook.com]

- 6. prepchem.com [prepchem.com]

- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 8. keyorganics.net [keyorganics.net]

(S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane CAS number 16495-03-7

An In-Depth Technical Guide to (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane

Introduction: A Cornerstone of Asymmetric Synthesis

This compound (CAS No. 16495-03-7) is a versatile chiral building block integral to modern synthetic organic chemistry and pharmaceutical development.[1][2] As a derivative of (S)-Solketal, which is readily available from the chiral pool (e.g., D-mannitol or glycerol), it provides a synthetically convenient and stereochemically defined C3 synthon.[3] Its structure incorporates a protected diol in the form of an isopropylidene acetal and a benzylated primary alcohol. This arrangement makes it an invaluable intermediate for the synthesis of complex, stereochemically rich molecules, including bioactive compounds, pharmaceuticals, and agrochemicals.[1][2]

The primary utility of this compound lies in its ability to act as a stable, protected form of (S)-glycerol. The benzyl ether and the dioxolane ring serve as robust protecting groups that can be selectively removed under different conditions, allowing for sequential, site-specific modifications. This guide offers a comprehensive overview of its properties, a field-proven synthesis protocol, key applications, and essential safety information for researchers and drug development professionals.

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of reproducible science. The following table summarizes the key physical and chemical properties of the title compound, compiled from reliable supplier and database sources.

| Property | Value | Source(s) |

| CAS Number | 16495-03-7 | [1][4][5][6] |

| Molecular Formula | C₁₃H₁₈O₃ | [1][7] |

| Molecular Weight | 222.28 g/mol | [1][7] |

| Appearance | Colorless or slightly yellow clear liquid | [1][5] |

| Density | 1.05 g/mL | [1][8] |

| Boiling Point | 79-80 °C at 0.05 mm Hg | [8] |

| Refractive Index (n20/D) | 1.49 | [1][5] |

| Optical Rotation ([α]20/D) | +18° to +21° (neat) | [1][9] |

| Purity | ≥ 98% (GC) | [1][5] |

| Storage Conditions | Store at 2 - 8 °C, Air & Heat Sensitive | [1][5] |

Synthesis Protocol: A Validated Approach

The most common and efficient synthesis of this compound involves the benzylation of the commercially available (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol, also known as (S)-Solketal. The following protocol is based on a standard Williamson ether synthesis.

Causality Behind Experimental Choices:

-

Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the primary alcohol of Solketal, forming a sodium alkoxide. NaH is ideal as the only byproduct is hydrogen gas, which is easily removed from the reaction, driving the equilibrium forward.

-

Anhydrous Solvent (THF/Toluene): NaH reacts violently with water. Therefore, an anhydrous aprotic solvent is critical for safety and to prevent quenching the base. Toluene or THF are excellent choices due to their inertness and appropriate boiling points.[10]

-

Benzyl Chloride/Bromide: This is the electrophile that reacts with the nucleophilic alkoxide. Benzyl bromide is generally more reactive than benzyl chloride, but both are effective.

-

Temperature Control: The initial deprotonation is often performed at 0 °C to control the exothermic reaction and hydrogen evolution. The subsequent substitution reaction is typically heated to reflux to ensure a reasonable reaction rate.[10]

Caption: Synthesis via Williamson Etherification.

Step-by-Step Methodology

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in dry toluene.[10]

-

Deprotonation: Cool the suspension to 0 °C using an ice bath. Add a solution of (S)-Solketal (1.0 equivalent) in dry toluene dropwise via a dropping funnel over 30 minutes.

-

Reaction Initiation: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux. The evolution of hydrogen gas should be observed. Continue refluxing until hydrogen evolution ceases (typically 1-2 hours).[10]

-

Benzylation: Add benzyl chloride (1.1 equivalents) dropwise to the refluxing solution. Continue heating under reflux for an additional 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[10]

-

Work-up: Cool the reaction mixture to room temperature. Cautiously quench the excess NaH by the slow, dropwise addition of ethanol, followed by water.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude oil is then purified by fractional distillation under high vacuum (e.g., 80° C at 0.2 mm Hg) to yield the pure product as a colorless oil.[10]

Core Applications in Drug Development

The true value of this compound lies in its role as a versatile chiral precursor.[4][11] The two protecting groups can be orthogonally or sequentially cleaved to unmask reactive functionalities at specific positions with preserved stereochemistry.

-

As a Protected (S)-Glycerol Equivalent: The most frequent application involves the acid-catalyzed hydrolysis of the isopropylidene group to reveal a chiral 1,2-diol. This diol is a critical intermediate in the synthesis of glycerophospholipids, β-blockers, and other pharmaceuticals where the stereochemistry of the glycerol backbone is crucial for biological activity.[12][13]

-

Synthesis of Chiral Epoxides: The revealed diol can be selectively tosylated at the primary alcohol, followed by base-induced cyclization to form (R)-benzyl glycidyl ether, another highly valuable chiral epoxide intermediate.

Workflow: Deprotection to a Chiral Diol Intermediate

The following workflow illustrates the standard procedure for removing the isopropylidene ketal to access the chiral diol, a gateway to numerous complex molecules.

Caption: Experimental workflow for acidic deprotection.

Protocol Detail: Ketal Hydrolysis

-

Dissolution: Dissolve this compound (1.0 equivalent) in a mixture of methanol and water (e.g., 4:1 v/v).

-

Acidification: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or an acidic resin like Dowex® 50WX8. The use of a resin simplifies work-up as it can be removed by simple filtration.

-

Reaction: Stir the solution at room temperature for 2-6 hours. Monitor the disappearance of the starting material by TLC.

-

Neutralization: Upon completion, if a soluble acid was used, neutralize the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases. If a resin was used, simply filter it off.

-

Isolation: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. The crude diol can be purified by silica gel column chromatography if necessary.

Safety and Handling

While not acutely toxic, proper laboratory hygiene and safety protocols are paramount when handling any chemical.

-

General Handling: Handle in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]

-

Hazards: The compound is classified as a combustible liquid.[14][16] It may cause eye irritation.[14] Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][15] Keep away from heat, sparks, and open flames.[14][15] The material is noted to be air and heat sensitive.[5]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[15][16]

Always consult the most current Safety Data Sheet (SDS) from your supplier before use.[14][15]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for the precise construction of complex chiral molecules. Its predictable reactivity, stereochemical integrity, and the orthogonal nature of its protecting groups make it a reliable and valuable asset in the arsenal of synthetic chemists, particularly those in the field of pharmaceutical discovery and development. Understanding the causality behind its synthesis and application protocols allows researchers to deploy it with confidence and efficiency in their synthetic campaigns.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. preprints.org [preprints.org]

- 4. 16495-03-7|(S)-4-((Benzyloxy)methyl)-2,2-dimethyl-1,3-dioxolane|BLD Pharm [bldpharm.com]

- 5. labproinc.com [labproinc.com]

- 6. arctomsci.com [arctomsci.com]

- 7. This compound | C13H18O3 | CID 10878747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound CAS#: 16495-03-7 [m.chemicalbook.com]

- 9. This compound | 16495-03-7 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 10. prepchem.com [prepchem.com]

- 11. This compound | 16495-03-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 12. Solketal - Wikipedia [en.wikipedia.org]

- 13. EP1413627A1 - Enzymatic synthesis of (S)-1,2-O-isopropylidene glycerol - Google Patents [patents.google.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

(S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane molecular weight

An In-Depth Technical Guide to (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal chiral building block in modern organic synthesis and drug development. The document elucidates its core physicochemical properties, including its precise molecular weight, and delves into the mechanistic principles behind its synthesis and application. Detailed, field-tested protocols for its preparation via the Williamson ether synthesis are provided, alongside an exploration of its role as a derivative of the "chiral pool." This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who require a deep, practical understanding of this versatile compound.

Introduction: The Strategic Importance of Chiral Building Blocks

In the landscape of pharmaceutical development and complex molecule synthesis, the precise control of stereochemistry is paramount. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different biological activities. This compound emerges from the "chiral pool," a collection of abundant, naturally occurring chiral molecules that serve as cost-effective starting materials for asymmetric synthesis.[1][2] Its utility lies in its dual-functionality: the dioxolane ring acts as a protecting group for a diol, while the benzyloxymethyl group provides a handle for further synthetic transformations. This guide will unpack the essential technical details of this compound, providing actionable insights for its application in research and development.

Core Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is critical for its effective use in synthesis. This compound is a colorless to slightly yellow, clear liquid under standard conditions.[3] Its key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 222.28 g/mol | [3][4][5] |

| Molecular Formula | C₁₃H₁₈O₃ | [3][4][5] |

| CAS Number | 16495-03-7 | [3][4] |

| Density | 1.05 g/mL at 20 °C | [3][4] |

| Boiling Point | 79-80 °C at 0.05 mm Hg | [4] |

| Refractive Index | n20/D 1.496 | [4] |

| Optical Rotation | [α]20/D = +18 to +21° (neat) | [3] |

| Solubility | Chloroform, Ethyl Acetate | [4] |

These properties inform handling, reaction setup, and purification procedures. The high boiling point necessitates vacuum distillation for purification, and its solubility profile dictates appropriate solvent systems for reactions and chromatography.

Synthesis and Mechanistic Insights: The Williamson Ether Synthesis

The most common and efficient method for preparing this compound is through the Williamson ether synthesis.[6][7][8] This reaction is a cornerstone of organic chemistry for the formation of ethers and proceeds via an Sɴ2 (bimolecular nucleophilic substitution) mechanism.[9][10]

The Causality Behind the Williamson Approach

The synthesis begins with (S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol, also known as (S)-Solketal. This starting material is readily available and is derived from glycerol, a byproduct of biodiesel production, making it a sustainable choice.[11][12] The core of the Williamson synthesis involves two key steps:

-

Deprotonation: The hydroxyl group of (S)-Solketal is deprotonated by a strong base to form a potent nucleophile, an alkoxide.

-

Nucleophilic Attack: The resulting alkoxide attacks an alkyl halide (in this case, benzyl chloride or benzyl bromide) in an Sɴ2 fashion, displacing the halide and forming the ether linkage.

The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation without competing side reactions. Sodium hydride (NaH) is an excellent choice because the byproduct of the deprotonation is hydrogen gas, which simply bubbles out of the reaction mixture and does not interfere with the subsequent Sɴ2 reaction.[7]

Visualizing the Synthesis Workflow

The logical flow of the synthesis can be represented as follows:

Caption: Workflow for the Williamson ether synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for high yield and purity. Adherence to anhydrous conditions is critical for success.

Materials:

-

(S)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol ((S)-Solketal)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl chloride (or bromide)

-

Anhydrous Toluene (or THF/DMF)

-

Water (H₂O)

-

Saturated aqueous sodium chloride (Brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in dry toluene.

-

Alkoxide Formation: Slowly add a solution of (S)-Solketal (1.0 equivalent) in dry toluene dropwise to the stirred suspension of NaH at 0 °C (ice bath). After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux until the evolution of hydrogen gas ceases (typically 1-2 hours). This indicates the complete formation of the alkoxide.

-

Sɴ2 Reaction: Cool the reaction mixture back to 0 °C. Add benzyl chloride (1.1 equivalents) dropwise via the dropping funnel. After the addition, heat the solution to reflux for 3-4 hours.[13] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow, dropwise addition of water to destroy any unreacted NaH. Transfer the mixture to a separatory funnel and wash sequentially with water (2x) and brine (1x).

-

Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by vacuum distillation (e.g., at 0.2 mm Hg) to yield the pure product as a colorless liquid.[13]

Applications in Drug Development and Asymmetric Synthesis

This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[3] Its stereocenter, derived from the chiral pool, is often incorporated into the final target molecule.

-

Chiral Building Block: It serves as a precursor for the synthesis of complex chiral molecules, including pharmaceuticals and agrochemicals.[3] The defined stereochemistry at the C4 position of the dioxolane ring allows for the construction of stereospecific targets.

-

Protecting Group: The dioxolane moiety is an acetal, which serves as a robust protecting group for the 1,2-diol of the original glycerol backbone. This group is stable to a wide range of reaction conditions (e.g., basic, organometallic) but can be readily removed under acidic conditions to reveal the diol when needed.

-

Pharmaceutical Intermediates: The compound is used in the preparation of analogs of drugs like Dexoxadrol and Etoxadrol.[4] Furthermore, the broader class of 1,3-dioxolanes has been investigated for a range of biological activities, including antibacterial, antifungal, and as modulators to overcome multidrug resistance in cancer therapy.[14][15]

Conclusion

This compound, with a molecular weight of 222.28 g/mol , is more than just a chemical compound; it is a strategic tool for the stereocontrolled synthesis of complex organic molecules. Its origins in the chiral pool provide an economical and sustainable starting point for asymmetric synthesis. The reliability of the Williamson ether synthesis for its preparation, coupled with its stability and versatile reactivity, ensures its continued importance in both academic research and the industrial development of new pharmaceuticals. This guide has provided the foundational knowledge, mechanistic rationale, and practical protocols necessary for its successful application.

References

- 1. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chiral pool-engineered homochiral covalent organic frameworks for catalytic asymmetric synthesis of drug intermediate - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound CAS#: 16495-03-7 [m.chemicalbook.com]

- 5. This compound | C13H18O3 | CID 10878747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. A facile approach for the synthesis of solketal, a fuel additive, from biowaste glycerol using transition metal-based solid acid catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. prepchem.com [prepchem.com]

- 14. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Value of a Protected Chiral Synthon

An In-Depth Technical Guide to (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane: A Cornerstone Chiral Building Block

In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and agrochemical development, the efficient construction of enantiomerically pure molecules is paramount. This compound stands out as a pivotal chiral building block, derived from the readily available chiral pool.[1][2] This versatile compound is, in essence, a doubly protected form of (S)-glycerol, where the 1,2-diol is masked as an isopropylidene ketal (acetonide) and the primary hydroxyl group is protected as a benzyl ether.[3]

This dual-protection strategy imparts significant stability and allows for selective deprotection, offering chemists precise control in multi-step synthetic pathways.[1] Its utility lies in its ability to introduce a reliable C3 chiral fragment, streamlining the synthesis of complex, high-value molecules and making it an invaluable asset in both academic and industrial research.[1] This guide provides a comprehensive overview of its properties, synthesis, characterization, and strategic applications for researchers and drug development professionals.

Physicochemical and Structural Properties

The compound is a colorless or slightly yellow, clear liquid under standard conditions.[1] Its key physical and chemical properties are summarized below, providing essential data for experimental design and execution.

| Property | Value |

| CAS Number | 16495-03-7[1] |

| Molecular Formula | C₁₃H₁₈O₃[1][4] |

| Molecular Weight | 222.28 g/mol [1][4] |

| Appearance | Colorless to light yellow clear liquid/oil[1][5] |

| Density | 1.050 g/mL at 20 °C[5][6] |

| Boiling Point | 79-80 °C at 0.05 mm Hg[5][6] |

| Refractive Index (n20/D) | ~1.49[1] |

| Specific Rotation ([α]20/D) | +18° to +21° (neat)[1] |

| Solubility | Soluble in Chloroform, Ethyl Acetate[5] |

| Storage Conditions | 2-8°C, Sealed in a dry place[1][5] |

Synthesis: A Protocol Grounded in Mechanistic Understanding

The most common and efficient synthesis of this compound starts from the commercially available chiral precursor, (S)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol, also known as (S)-Solketal. The transformation is a classic Williamson ether synthesis, a robust and well-understood reaction.

Conceptual Synthesis Pathway

The synthesis involves the deprotonation of the primary alcohol of (S)-Solketal to form a nucleophilic alkoxide, which then undergoes an Sₙ2 reaction with benzyl chloride to form the desired benzyl ether.

Caption: Williamson ether synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Williamson ether synthesis.[7]

Materials:

-

(S)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol ((S)-Solketal)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl chloride (BnCl), freshly distilled

-

Anhydrous Toluene (or THF/DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Water (deionized)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, nitrogen/argon line

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is dried and flushed with an inert atmosphere (nitrogen or argon).

-

Dispersion Wash (Causality): The required amount of sodium hydride dispersion is added to the flask. This step is critical for safety and reactivity. The mineral oil protects NaH from air but can interfere with the reaction. It must be removed. Add anhydrous toluene via cannula, stir the suspension, stop stirring, allow the NaH to settle, and carefully remove the toluene supernatant. Repeat this wash 2-3 times.

-

Alkoxide Formation: Add fresh anhydrous toluene to the washed NaH to create a stirrable suspension (e.g., 150 mL for 10g of starting material).[7] Begin stirring and add a solution of (S)-Solketal dropwise from the dropping funnel. Hydrogen gas will evolve. The controlled addition is crucial to manage the exothermic reaction and the rate of hydrogen evolution.

-

Reaction Completion: After the addition is complete, gently heat the mixture to reflux until hydrogen evolution ceases, indicating the complete formation of the sodium alkoxide.[7]

-

Benzylation: Cool the reaction mixture slightly below reflux. Add benzyl chloride dropwise over 15-20 minutes.[7] A rapid addition can lead to an uncontrolled exotherm and side reactions. After the addition, return the mixture to reflux for 3-4 hours to drive the Sₙ2 reaction to completion.[7]

-

Workup and Quenching: Cool the reaction to room temperature. This is a critical safety step. Cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (3 x 30 mL) and then with brine.[7] The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.[7]

-

Purification: The resulting crude oil is purified by fractional distillation under high vacuum (e.g., 0.2 mm Hg) to yield the final product as a colorless liquid.[7]

Structural Characterization and Validation

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic methods provides a self-validating system.

-

¹H NMR (CDCl₃, 400 MHz): Expected signals include: δ ~7.3 ppm (m, 5H, aromatic protons of benzyl group), δ 4.5 ppm (s, 2H, benzylic -CH₂-), δ 3.5-4.3 ppm (m, 5H, dioxolane and C4-CH₂ protons), δ 1.4 and 1.3 ppm (2 x s, 6H, two diastereotopic methyl groups of the isopropylidene). The presence of the singlet at ~4.5 ppm and the disappearance of the starting alcohol proton are key indicators of success.

-

¹³C NMR (CDCl₃, 100 MHz): Key resonances are expected around: δ ~138 ppm (quaternary aromatic C), δ ~128 ppm (aromatic CH), δ ~109 ppm (quaternary C of ketal), δ ~75 ppm (dioxolane CH), δ ~73 ppm (benzylic CH₂), δ ~70 ppm (C4-CH₂O), δ ~67 ppm (dioxolane CH₂), δ ~26, 25 ppm (ketal methyl carbons).

-

Mass Spectrometry (ESI-MS): The analysis should confirm the molecular weight, typically showing the [M+H]⁺ or [M+Na]⁺ adduct.[8]

-

Optical Rotation: The specific rotation must be measured and compared to the literature value (+18° to +21°) to confirm that the stereochemical integrity at the C4 center was maintained throughout the synthesis.[1]

Strategic Applications in Asymmetric Synthesis

The primary value of this compound is its role as a versatile chiral intermediate. The differential stability of the two protecting groups is the key to its utility.

-

Isopropylidene Ketal: Acid-labile. Can be removed under mild acidic conditions (e.g., p-toluenesulfonic acid in methanol) to unmask the 1,2-diol.[3]

-

Benzyl Ether: Stable to a wide range of conditions but can be cleaved via catalytic hydrogenolysis (e.g., H₂, Pd/C) to reveal the primary alcohol.

This orthogonality allows for selective manipulation at different points in a synthetic route, as illustrated below.

Caption: Strategic utility via orthogonal deprotection pathways.

This compound serves as a crucial intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals.[1] For example, it is used in the preparation of analogs of dioxolane-based agents like Dexoxadrol and Etoxadrol, which are potential phencyclidine-like agents.[6] Its application extends to the synthesis of specialty polymers and other advanced materials.[9]

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. While this specific compound has limited detailed public toxicology data, information can be extrapolated from related structures like Solketal and general dioxolanes.

-

Hazards: May cause eye irritation.[10] Related compounds are combustible liquids and may be suspected of damaging fertility or an unborn child.[10][11]

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12] Avoid contact with skin and eyes and inhalation of vapors.[10]

-

Storage: Store in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[1][12] The recommended storage temperature is between 2-8°C.[5] Keep the container tightly sealed to prevent moisture contamination and potential degradation.[12]

-

Incompatibilities: Avoid strong oxidizing agents and strong acids.[12]

Conclusion

This compound is more than just a stable chemical; it is a strategic tool for asymmetric synthesis. Its robust nature, combined with the orthogonal protecting groups, provides chemists with a reliable and versatile platform for constructing complex chiral molecules. Understanding its synthesis, properties, and reactivity allows research and development professionals to leverage this building block to its fullest potential, accelerating the discovery and production of next-generation pharmaceuticals and functional materials.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 16495-03-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. Solketal - Wikipedia [en.wikipedia.org]

- 4. This compound | C13H18O3 | CID 10878747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 16495-03-7 [amp.chemicalbook.com]

- 6. This compound CAS#: 16495-03-7 [m.chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

A Senior Application Scientist's Technical Guide to (S)-4-(Benzyloxymethyl)-2,2-dimethyl-1,3-dioxolane: A Cornerstone Chiral Building Block

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-4-(Benzyloxymethyl)-2,2-dimethyl-1,3-dioxolane stands as a pivotal chiral building block in modern asymmetric synthesis. Derived from the chiral pool, this versatile reagent provides a stereochemically defined three-carbon glycerol synthon, equipped with orthogonal protecting groups that allow for selective manipulation and elaboration. Its principal value lies in the predictable transfer of its (S)-stereochemistry into complex target molecules, making it an invaluable asset in the synthesis of pharmaceuticals, agrochemicals, and natural products.[1] This guide offers an in-depth exploration of its nomenclature, physicochemical properties, synthesis, and strategic application, providing both the theoretical underpinnings and field-proven protocols essential for its effective use in a research and development setting.

Nomenclature and Physicochemical Properties

Precise identification of a chemical entity is fundamental to reproducible science. While commonly referred to by its trivial name, the official IUPAC designation for this compound is (4S)-2,2-dimethyl-4-(phenylmethoxymethyl)-1,3-dioxolane .[2] It is also known by synonyms such as (S)-1-Benzyl-2,3-O-isopropylidene Glycerol.[2]

The molecule's structure features two key protecting groups: an acid-labile acetonide (isopropylidene ketal) protecting a 1,2-diol and a robust benzyl (Bn) ether protecting a primary alcohol. This dual protection scheme is the source of its synthetic utility, allowing for selective deprotection and sequential reaction at different sites.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (4S)-2,2-dimethyl-4-(phenylmethoxymethyl)-1,3-dioxolane | PubChem[2] |

| CAS Number | 16495-03-7 | ChemicalBook[3] |

| Molecular Formula | C₁₃H₁₈O₃ | PubChem[2] |

| Molecular Weight | 222.28 g/mol | PubChem[2] |

| Appearance | Colorless to light yellow clear liquid | Chem-Impex[1] |

| Density | 1.050 g/mL at 20 °C | ChemicalBook[3] |

| Boiling Point | 79-80 °C at 0.05 mm Hg | ChemicalBook[3] |

| Refractive Index (n20/D) | ~1.496 | ChemicalBook[3] |

| Optical Rotation ([α]20/D) | +18° to +21° (neat) | Chem-Impex[1] |

| Storage Conditions | 2-8°C, Sealed in dry environment | ChemicalBook[3] |

Synthesis: The Williamson Ether Synthesis Approach

The most reliable and widely adopted method for preparing (S)-4-(Benzyloxymethyl)-2,2-dimethyl-1,3-dioxolane is the Williamson ether synthesis .[4][5][6] This venerable SN2 reaction provides a high-yielding pathway from its readily available precursor, (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol (commonly known as (R)-(-)-Solketal).

Causality of Reagent Selection

-

Starting Material: (R)-Solketal is chosen because its stereocenter is inverted during the conceptual synthesis from D-mannitol, but the reaction to form the target molecule proceeds at the primary hydroxyl group, thus retaining the stereochemistry of the chiral center. The final product has an (S) configuration based on Cahn-Ingold-Prelog priority rules.

-

Base: Sodium hydride (NaH) is the base of choice. As a strong, non-nucleophilic base, it quantitatively deprotonates the primary alcohol to form a sodium alkoxide.[6] This irreversibility, evidenced by the cessation of hydrogen gas evolution, drives the reaction to completion. Using a weaker base could lead to an equilibrium, reducing yield, while a nucleophilic base could compete in reacting with the benzyl halide.

-

Electrophile: Benzyl bromide (BnBr) is an excellent electrophile for this SN2 reaction. The bromine is a good leaving group, and the benzylic carbon is highly susceptible to backside attack by the nucleophilic alkoxide.[7]

-

Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal.[6] They effectively solvate the sodium cation without interfering with the nucleophilicity of the alkoxide, thereby accelerating the SN2 reaction.

Synthesis Workflow Diagram

Caption: Workflow for the Williamson ether synthesis of the title compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize (S)-4-(Benzyloxymethyl)-2,2-dimethyl-1,3-dioxolane from (R)-Solketal.

Materials:

-

(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol ((R)-Solketal)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes, Ethyl Acetate (for chromatography)

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add sodium hydride (1.1 eq.). Wash the NaH dispersion three times with anhydrous hexanes to remove the mineral oil, decanting the hexanes carefully under a stream of nitrogen.

-

Solvent Addition: Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath.

-

Alkoxide Formation: Dissolve (R)-Solketal (1.0 eq.) in anhydrous THF and add it dropwise to the NaH slurry via the dropping funnel over 30 minutes. Self-Validation Check: Observe the evolution of hydrogen gas. Allow the reaction to stir at 0 °C for 30 minutes after the addition is complete, then warm to room temperature and stir for an additional hour until gas evolution ceases, indicating complete formation of the alkoxide.

-

SN2 Reaction: Cool the reaction mixture back to 0 °C. Add benzyl bromide (1.1 eq.) dropwise. After addition, allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).

-

Quenching: Cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C to neutralize any unreacted NaH.

-

Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Separate the layers. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product as a colorless oil.

Strategic Deprotection and Synthetic Utility

The strategic value of this building block lies in the orthogonal nature of its two protecting groups.[1] The acetonide is labile under acidic conditions, while the benzyl ether is stable to acid and base but is readily cleaved by catalytic hydrogenolysis.[8][9] This allows for selective unmasking of either the 1,2-diol or the primary alcohol.

Deprotection Strategies Diagram

References

- 1. chemimpex.com [chemimpex.com]

- 2. (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane | C13H18O3 | CID 10878747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 16495-03-7 [m.chemicalbook.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. Benzyl Ethers [organic-chemistry.org]

- 9. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

A Spectroscopic Guide to (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane: A Key Chiral Building Block

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane, a derivative of (S)-glycerol, is a versatile chiral building block of significant interest in synthetic organic chemistry and pharmaceutical development.[1] Its rigid dioxolane structure, derived from the protection of two hydroxyl groups of glycerol as an acetonide, coupled with the benzyloxymethyl side chain, makes it a valuable synthon for the enantioselective synthesis of complex molecules. The precise three-dimensional arrangement of atoms in such chiral molecules is paramount, as it often dictates their biological activity and pharmacological properties.[2]

A thorough structural elucidation and confirmation of purity are critical steps in the utilization of this chiral building block. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a comprehensive analytical toolkit for this purpose. This guide offers a detailed examination of the spectral data of this compound, providing insights into the interpretation of its characteristic spectral features and outlining the experimental protocols for data acquisition.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecule's structure is essential for the interpretation of its spectral data. The following diagram illustrates the structure of this compound with atom numbering that will be referenced in the spectral analysis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei, their connectivity, and stereochemistry.

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring NMR spectra of small organic molecules is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's resonances.

-

Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shifts to 0 ppm.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[3]

-

¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters include a 30° or 90° pulse angle, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-5 seconds.

-

¹³C NMR: A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.25-7.35 | m | 5H | Ar-H (Phenyl) |

| 4.57 | s | 2H | Ph-CH ₂-O |

| 4.25-4.35 | m | 1H | CH (dioxolane ring) |

| 4.06 | dd | 1H | O-CH ₂ (dioxolane ring) |

| 3.72 | dd | 1H | O-CH ₂ (dioxolane ring) |

| 3.55 | d | 2H | CH ₂-O-Bn |

| 1.42 | s | 3H | C(CH ₃)₂ |

| 1.36 | s | 3H | C(CH ₃)₂ |

Interpretation of the ¹H NMR Spectrum:

-

The multiplet between 7.25-7.35 ppm corresponds to the five aromatic protons of the benzyl group.

-

The sharp singlet at 4.57 ppm is characteristic of the two benzylic protons (Ph-CH ₂-O). Their equivalence indicates free rotation around the adjacent bonds.

-

The multiplet at 4.25-4.35 ppm is assigned to the single proton on the chiral center of the dioxolane ring.

-

The two doublets of doublets at 4.06 ppm and 3.72 ppm correspond to the two diastereotopic protons of the CH₂ group in the dioxolane ring.

-

The doublet at 3.55 ppm represents the two protons of the CH₂ group attached to the benzyloxy moiety.

-

The two singlets at 1.42 ppm and 1.36 ppm are assigned to the six protons of the two methyl groups of the acetonide. Their distinct chemical shifts indicate that they are diastereotopic due to the adjacent chiral center.

¹³C NMR Spectral Data

The ¹³C NMR spectrum indicates the number of unique carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| 138.2 | C (quaternary, Phenyl) |

| 128.4 | C H (Phenyl) |

| 127.7 | C H (Phenyl) |

| 127.6 | C H (Phenyl) |

| 109.5 | C (CH₃)₂ |

| 77.2 | C H (dioxolane ring) |

| 73.5 | Ph-C H₂-O |

| 72.1 | C H₂-O-Bn |

| 67.0 | O-C H₂ (dioxolane ring) |

| 26.8 | C(C H₃)₂ |

| 25.5 | C(C H₃)₂ |

Interpretation of the ¹³C NMR Spectrum:

-

The signals in the aromatic region (127.6-138.2 ppm ) correspond to the six carbons of the phenyl ring. The quaternary carbon is observed at the lowest field (138.2 ppm).

-

The signal at 109.5 ppm is characteristic of the quaternary carbon of the acetonide group.

-

The methine carbon of the dioxolane ring appears at 77.2 ppm .

-

The benzylic carbon (Ph-C H₂-O) is observed at 73.5 ppm .

-

The methylene carbon adjacent to the benzyloxy group ( C H₂-O-Bn) resonates at 72.1 ppm .

-

The methylene carbon within the dioxolane ring (O-C H₂) is found at 67.0 ppm .

-

The two distinct signals for the methyl carbons at 26.8 ppm and 25.5 ppm confirm their diastereotopic nature.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations.

Experimental Protocol: FT-IR Spectroscopy

For a liquid sample like this compound, the following Attenuated Total Reflectance (ATR) FT-IR protocol is commonly used:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal. This is essential to subtract any signals from the atmosphere (e.g., CO₂, water vapor).

-

Sample Application: Place a small drop of the neat liquid sample onto the ATR crystal.[]

-

Data Acquisition: Acquire the IR spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹). Multiple scans are averaged to improve the signal-to-noise ratio.[2]

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3000 | Medium | C-H stretch (aromatic) |

| 2980-2850 | Strong | C-H stretch (aliphatic) |

| 1495, 1450 | Medium | C=C stretch (aromatic ring) |

| 1380, 1370 | Medium | C-H bend (gem-dimethyl) |

| 1250-1050 | Strong | C-O stretch (ether and acetal) |

| 740, 700 | Strong | C-H bend (out-of-plane, monosubstituted benzene) |

Interpretation of the IR Spectrum:

-

The absorptions in the 3050-3000 cm⁻¹ region are characteristic of the C-H stretching vibrations of the aromatic ring.

-

The strong bands between 2980-2850 cm⁻¹ are due to the C-H stretching of the various aliphatic groups (CH, CH₂, and CH₃).

-

The peaks at 1495 cm⁻¹ and 1450 cm⁻¹ are indicative of the carbon-carbon double bond stretching within the phenyl ring.

-

The characteristic doublet around 1380 cm⁻¹ and 1370 cm⁻¹ is a hallmark of the gem-dimethyl group of the acetonide.

-

The very strong and broad absorption region between 1250-1050 cm⁻¹ is dominated by the C-O stretching vibrations of the ether linkage and the acetal group.

-

The strong bands at 740 cm⁻¹ and 700 cm⁻¹ are due to the out-of-plane C-H bending vibrations of the monosubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its structural elucidation.

Experimental Protocol: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of volatile and thermally stable compounds like this compound.

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject a small volume of the solution into the GC system. The compound will be separated from the solvent and any impurities on a capillary column. The oven temperature program is optimized to ensure good separation.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by Electron Ionization (EI).

-

Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured, generating a mass spectrum.

Mass Spectral Data

The mass spectrum of this compound would exhibit a molecular ion peak (M⁺) and several characteristic fragment ions.

| m/z | Proposed Fragment |

| 222 | [M]⁺ |

| 207 | [M - CH₃]⁺ |

| 101 | [C₅H₉O₂]⁺ (dioxolane fragment) |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Interpretation of the Mass Spectrum:

-

The molecular ion peak at m/z 222 corresponds to the molecular weight of the compound (C₁₃H₁₈O₃).

-

A peak at m/z 207 results from the loss of a methyl group ([M - 15]⁺), a common fragmentation for compounds containing a gem-dimethyl group.

-

A prominent peak at m/z 101 is characteristic of the cleavage of the benzyloxymethyl side chain, leaving the stable 2,2-dimethyl-1,3-dioxolanylmethyl cation.

-

The base peak is often observed at m/z 91 , corresponding to the highly stable tropylium ion, which is formed from the benzyl group.

The following diagram illustrates a plausible fragmentation pathway:

Caption: Plausible mass spectral fragmentation of this compound.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of this compound. Each technique offers complementary information that, when integrated, confirms the molecular structure, the presence of key functional groups, and the overall purity of this important chiral building block. This detailed spectroscopic analysis is an indispensable component of quality control and is fundamental to ensuring the successful application of this synthon in the development of new chemical entities.

References

An In-Depth Technical Guide to the Optical Rotation of (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the optical rotation of (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane, a pivotal chiral building block in modern organic synthesis and pharmaceutical development. We will delve into the fundamental principles of chirality and polarimetry, culminating in a detailed, field-proven protocol for the accurate measurement of this compound's specific rotation. This document is designed to equip researchers and drug development professionals with both the theoretical underpinnings and practical expertise required to confidently assess the enantiomeric purity and stereochemical integrity of this important synthetic intermediate.

The Critical Role of Chirality in Drug Development

In the realm of pharmaceuticals, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the very basis of therapeutic efficacy and patient safety. Many drug molecules are chiral, meaning they exist as a pair of non-superimposable mirror images known as enantiomers. While physically and chemically similar in an achiral environment, enantiomers can exhibit profoundly different pharmacological and toxicological profiles within the chiral environment of the human body.

This compound is a widely utilized chiral building block in the synthesis of complex, stereochemically-defined active pharmaceutical ingredients (APIs).[1] Its rigid dioxolane structure provides a stable scaffold for the introduction of further chirality, making it an invaluable tool for asymmetric synthesis. The stereochemical purity of this starting material is paramount, as any contamination with its corresponding (R)-enantiomer can propagate through a synthetic sequence, leading to a final API with undesirable isomeric impurities.

Fundamentals of Optical Rotation and Polarimetry

Optical activity is the intrinsic property of chiral molecules to rotate the plane of plane-polarized light. This phenomenon, first observed by Jean-Baptiste Biot in the early 19th century, provides a non-destructive method for distinguishing between enantiomers.[2]

A polarimeter is the instrument used to measure the angle of this rotation.[3] The basic components and workflow of a polarimeter are illustrated below.

References

An In-depth Technical Guide to the Solubility of (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane, a versatile chiral building block, is of paramount importance in modern organic synthesis and pharmaceutical development. Its utility as a protecting group and a key intermediate necessitates a thorough understanding of its solubility characteristics to ensure optimal reaction conditions, purification, and formulation. This technical guide provides a comprehensive overview of the solubility of this compound, blending theoretical principles with practical experimental methodologies. We delve into the molecular characteristics governing its solubility, offer predictive insights using Hansen Solubility Parameters (HSP), and provide detailed protocols for empirical solubility determination. This document is intended to be an essential resource for researchers, enabling informed solvent selection and efficient process development.

Introduction: The Significance of Solubility in a Key Chiral Building Block

This compound is a widely utilized intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry.[1] Its chiral nature makes it an invaluable asset in asymmetric synthesis. A comprehensive understanding of its solubility in various organic solvents is crucial for several aspects of its application, including:

-

Reaction Kinetics: The rate and efficiency of chemical reactions are often dictated by the solubility of the reactants in the chosen solvent system.

-

Purification: Processes such as crystallization and chromatography rely heavily on differential solubility to isolate the desired compound from impurities.

-

Formulation: In drug development, the solubility of an active pharmaceutical ingredient (API) or its precursors is a critical determinant of its bioavailability and the feasibility of different dosage forms.

This guide aims to provide a detailed technical overview of the solubility of this compound, empowering researchers to make informed decisions in their synthetic and developmental endeavors.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈O₃ | [1][2] |

| Molecular Weight | 222.28 g/mol | [1][2] |

| Appearance | Colorless to slightly yellow clear liquid | [1] |

| Density | 1.05 g/mL at 20 °C | [3] |

| Refractive Index (n20/D) | 1.496 | [3] |

| Boiling Point | 79-80 °C at 0.05 mm Hg | [3] |

| Flash Point | 100 °C | [3] |

| SMILES | CC1(OC--INVALID-LINK--COCC2=CC=CC=C2)C | [2] |

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" provides a qualitative understanding of solubility. A more quantitative and predictive approach can be achieved through the application of Hansen Solubility Parameters (HSP). HSP theory decomposes the total cohesive energy of a substance into three components:

-

δd (Dispersion): Arising from van der Waals forces.

-

δp (Polar): Stemming from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Representing the energy of hydrogen bonds.

A solvent is predicted to be a good solvent for a particular solute if their HSP values are similar. The "distance" (Ra) between the HSPs of a solvent and a solute in the three-dimensional Hansen space can be calculated using the following equation:

Ra² = 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²

A smaller Ra value indicates a higher likelihood of solubility.

Predicted Hansen Solubility Parameters for this compound

It is crucial to note that these are in silico predictions and should be validated experimentally.

Logical Workflow for Solubility Prediction

The following diagram illustrates the logical workflow for predicting the solubility of this compound in a given solvent using the HSP approach.

Caption: Workflow for predicting solubility using Hansen Solubility Parameters.

Qualitative and Quantitative Solubility

Based on its molecular structure, which includes a non-polar benzyl group and a more polar dioxolane ring with ether linkages, a general solubility profile can be inferred.

Qualitative Assessment:

-

High Solubility: Expected in moderately polar to non-polar organic solvents such as chloroform, ethyl acetate, dichloromethane, and toluene.[3]

-

Moderate Solubility: Likely in polar aprotic solvents like acetone and tetrahydrofuran.

-

Low to Negligible Solubility: Anticipated in highly polar protic solvents like water and in very non-polar aliphatic hydrocarbons like hexane.

Quantitative Data:

To date, comprehensive quantitative solubility data for this compound across a wide range of solvents is not extensively published. The following table provides a template for researchers to populate with experimentally determined values.

| Solvent | Solvent Type | Predicted Solubility | Experimentally Determined Solubility ( g/100 mL at 25°C) |

| Water | Polar Protic | Low | |

| Methanol | Polar Protic | Moderate | |

| Ethanol | Polar Protic | Moderate | |

| Isopropanol | Polar Protic | Moderate | |

| Acetone | Polar Aprotic | High | |

| Dichloromethane | Halogenated | High | |

| Ethyl Acetate | Ester | High | |

| Tetrahydrofuran | Ether | High | |

| Toluene | Aromatic | High | |

| Hexane | Non-polar | Low | |

| Chloroform | Halogenated | High |

Experimental Determination of Solubility

Accurate determination of solubility requires rigorous experimental procedures. Below are detailed protocols for both qualitative and quantitative solubility assessment.

Protocol for Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.[5][6]

Materials:

-

This compound

-

A range of test solvents (e.g., water, methanol, hexane, toluene, ethyl acetate)

-

Small test tubes (13x100 mm)

-

Vortex mixer

-

Pipettes

Procedure:

-

Add approximately 0.1 mL of this compound to a clean, dry test tube.

-

Add 1 mL of the test solvent to the test tube.

-

Vortex the mixture vigorously for 30-60 seconds.

-

Visually inspect the solution for clarity. The formation of a single, clear phase indicates solubility. The presence of cloudiness, droplets, or a separate layer indicates insolubility or partial solubility.

-

Record the observations.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.

Materials:

-

This compound

-

Selected solvent

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Analytical balance

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

Procedure:

-

Add an excess amount of this compound to a pre-weighed vial. The excess is to ensure that a saturated solution is formed.

-

Add a known volume or mass of the solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

After equilibration, allow the vial to stand undisturbed for several hours to allow any undissolved material to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved microparticles.

-

Accurately dilute the filtered solution with a known volume of a suitable solvent.

-

Analyze the concentration of this compound in the diluted solution using a pre-calibrated GC or HPLC method.

-

Calculate the original concentration in the saturated solution to determine the solubility.

Caption: Experimental workflow for the shake-flask method.

Influence of Temperature on Solubility

The solubility of organic compounds in organic solvents is generally temperature-dependent. For most solid and liquid solutes, solubility increases with increasing temperature.[7][8][9][10] This is because the dissolution process is often endothermic, meaning it requires energy to overcome the intermolecular forces in both the solute and the solvent.

To investigate the effect of temperature, the quantitative solubility determination protocol can be repeated at various temperatures (e.g., 10 °C, 25 °C, 40 °C). Plotting solubility as a function of temperature can provide valuable thermodynamic insights into the dissolution process.

Safety, Handling, and Storage

As with any chemical, proper safety precautions should be observed when handling this compound and its solutions.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11][12]

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[11]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and sources of ignition.[3] Dioxolane derivatives can potentially form peroxides over time, especially when exposed to air and light.[13]

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound. By combining theoretical predictions with robust experimental protocols, researchers can confidently select appropriate solvent systems to optimize their synthetic and purification processes. The methodologies outlined herein are designed to be both informative for experienced scientists and accessible to those new to the field, ultimately facilitating more efficient and effective research and development involving this critical chiral building block.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C13H18O3 | CID 10878747 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 16495-03-7 [m.chemicalbook.com]

- 4. Using natural language processing (NLP)-inspired molecular embedding approach to predict Hansen solubility parameters - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. scribd.com [scribd.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 11. lobachemie.com [lobachemie.com]

- 12. pentachemicals.eu [pentachemicals.eu]

- 13. nj.gov [nj.gov]

(S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane safety and handling

An In-depth Technical Guide to the Safe Handling of (S)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane

Foreword: A Proactive Approach to Chemical Safety

As a Senior Application Scientist, my experience has consistently demonstrated that true laboratory safety transcends mere compliance with regulations. It is a mindset rooted in a deep, mechanistic understanding of the materials we handle. This guide is dedicated to this compound, a chiral building block with significant utility in pharmaceutical and organic synthesis.[1] While this compound is integral to advancing complex synthetic pathways, its safe and effective use demands a comprehensive understanding of its properties and potential hazards.